molecular formula C10H9FN2 B11911361 6-Fluoro-8-methylquinolin-4-amine

6-Fluoro-8-methylquinolin-4-amine

Cat. No.: B11911361
M. Wt: 176.19 g/mol
InChI Key: YNWFNUQWJUGYKK-UHFFFAOYSA-N
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Description

6-Fluoro-8-methylquinolin-4-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methylquinolin-4-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .

Industrial Production Methods

Industrial production of fluorinated quinolines, including this compound, often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

6-Fluoro-8-methylquinolin-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-8-methylquinolin-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to other fluorinated quinoline derivatives. The presence of both a fluorine atom and a methyl group in the quinoline ring can influence its reactivity and interactions with molecular targets .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-8-methylquinolin-4-amine

InChI

InChI=1S/C10H9FN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13)

InChI Key

YNWFNUQWJUGYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)N)F

Origin of Product

United States

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